Hti-286;spa-110 -

Hti-286;spa-110

Catalog Number: EVT-8830467
CAS Number:
Molecular Formula: C27H43N3O4
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HTI-286, also known as SPA-110 or taltobulin, is a synthetic analogue of the natural tripeptide hemiasterlin. It is primarily recognized for its potent antitumor properties, particularly as an antimicrotubule agent that disrupts microtubule dynamics within cells. This compound is classified as an antimitotic agent due to its mechanism of action, which involves inhibiting tubulin polymerization and inducing mitotic arrest in cancer cells .

Source

HTI-286 was developed at Wyeth Pharmaceuticals and has been extensively studied for its biological activity against various tumor cell lines. The compound was synthesized based on the structural features of hemiasterlin, which is derived from marine sponges. Its synthesis has been detailed in various studies focusing on structure-activity relationships and pharmacological evaluations .

Classification

HTI-286 falls under the category of antineoplastic agents and is specifically classified as a tubulin inhibitor. Its ability to interfere with microtubule dynamics classifies it alongside other chemotherapeutic agents used in cancer treatment .

Synthesis Analysis

Methods

The synthesis of HTI-286 involves several key steps that modify the natural structure of hemiasterlin to enhance its biological activity. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available amino acids and other organic compounds.
  2. Peptide Coupling: The formation of peptide bonds between amino acids is achieved using standard coupling reagents.
  3. Protecting Group Strategies: Various protecting groups are employed to ensure selective reactions at specific functional groups during the synthesis.
  4. Purification: The final product is purified using chromatographic techniques to achieve high purity levels necessary for biological testing.

Technical details regarding the synthesis have been reported in various scientific publications, indicating modifications to existing methods for improved yields and activity .

Molecular Structure Analysis

Structure

HTI-286 has a complex molecular structure characterized by its unique arrangement of amino acids. The chemical formula is C18H30N4O4C_{18}H_{30}N_{4}O_{4}, and its molecular weight is approximately 358.46 g/mol. The structure features a trimethylated phenylalanine residue linked to a dimethylvaline moiety, contributing to its binding affinity for tubulin .

Data

The three-dimensional conformation of HTI-286 allows it to interact effectively with the tubulin heterodimer at a distinct site compared to other known inhibitors, which enhances its efficacy against resistant cancer cell lines .

Chemical Reactions Analysis

Reactions

HTI-286 primarily undergoes reactions that involve:

  1. Tubulin Binding: HTI-286 binds to the β-tubulin subunit, inhibiting the polymerization of tubulin into microtubules.
  2. Induction of Apoptosis: Following tubulin disruption, HTI-286 triggers apoptotic pathways in tumor cells, leading to cell death.

Technical details regarding these reactions have been documented in studies assessing the compound's interaction with purified tubulin and its effects on cell cycle progression .

Mechanism of Action

Process

The mechanism by which HTI-286 exerts its antitumor effects involves:

  1. Inhibition of Microtubule Polymerization: By binding to tubulin, HTI-286 prevents the assembly of microtubules, crucial for mitotic spindle formation.
  2. Mitotic Arrest: Cells treated with HTI-286 exhibit prolonged mitotic arrest due to disrupted microtubule dynamics.
  3. Apoptosis Induction: The failure to complete mitosis leads to programmed cell death through intrinsic apoptotic pathways.

Data from various studies indicate that HTI-286 effectively circumvents P-glycoprotein-mediated drug resistance, making it a promising candidate for treating resistant tumors .

Physical and Chemical Properties Analysis

Physical Properties

HTI-286 is typically presented as a white to off-white powder with good solubility in organic solvents like dimethyl sulfoxide and limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not well-defined due to its complex structure.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels typical for biological environments.

Relevant data regarding these properties can be found in pharmaceutical formulations and stability studies conducted during preclinical evaluations .

Applications

Scientific Uses

HTI-286 has significant potential in various scientific applications:

  1. Cancer Research: As an investigational drug, it is used in preclinical studies aimed at understanding its efficacy against different cancer types.
  2. Drug Development: Its unique mechanism makes it a candidate for developing new treatments for resistant forms of cancer.
  3. Biological Assays: HTI-286 serves as a positive control in assays evaluating other antimitotic agents due to its well-characterized activity profile .
Origins and Discovery of HTI-286 as a Marine-Derived Anticancer Agent

Hemiasterlin as the Natural Precursor: Isolation from Marine Sponges and Structural Characterization

Hemiasterlin, the foundational natural compound for HTI-286 development, was first isolated in 1994 from the marine sponge Hemiasterella minor (Kirkpatrick) collected off the coast of South Africa. This cytotoxic tripeptide belongs to a structurally unique class of marine sponge-derived metabolites characterized by complex peptidic architecture. Structural elucidation via nuclear magnetic resonance spectroscopy and mass spectrometry revealed hemiasterlin’s sequence as N-methyl-N-(2-methyl-3-amino-4-pentynoyl)-3-phenylalanine-tert-leucinamide. Critically, it incorporates two non-proteogenic amino acid residues: tert-leucine at the C-terminus and a novel β-methylphenylalanine derivative at the N-terminus, connected via a methylated amide bond [3] [7]. This configuration is essential for its bioactivity.

Initial biological screening demonstrated potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the low nanomolar range. This activity profile immediately positioned hemiasterlin as a promising lead compound for anticancer drug development. The compound’s mechanism was subsequently identified as tubulin-targeted, disrupting microtubule dynamics during mitosis, leading to cell cycle arrest and apoptosis [2] [5].

Table 1: Key Structural Features of Natural Hemiasterlin

Structural ElementChemical CharacteristicsBiological Significance
N-Terminusβ-Methylphenylalanine derivativeEnhances hydrophobic interactions with tubulin
Central LinkageMethylated amide bondImproves metabolic stability against proteases
C-Terminustert-Leucine residueCritical for tubulin binding affinity
Stereochemistry(S,S,S) configurationEssential for antimitotic activity; loss of activity in racemic forms

Rationale for Synthetic Derivatization: Overcoming Limitations of Natural Hemiasterlin

Despite its promising cytotoxicity, natural hemiasterlin faced significant pharmacological and supply challenges that impeded clinical translation:

  • Supply Limitations: Sustainable production was obstructed by extremely low natural abundance (0.0001–0.001% wet weight yield from sponge biomass) and ecological constraints against mass harvesting of Hemiasterella minor [1] [5]. Total organic synthesis was feasible but economically impractical for large-scale production due to structural complexity involving stereospecific centers and unstable functional groups [5].
  • Pharmacological Deficiencies: Early preclinical studies revealed susceptibility to multidrug resistance (MDR) mechanisms, particularly P-glycoprotein-mediated efflux, which diminished efficacy against resistant tumors. Additionally, the molecule exhibited unfavorable solubility profiles—high lipophilicity and poor aqueous solubility—that limited formulation options and bioavailability [2] [4].
  • Therapeutic Index Concerns: While potent, hemiasterlin showed narrow selectivity indices between cancerous and normal cells in vitro, raising potential toxicity concerns for in vivo use [5].

These limitations collectively necessitated structural optimization to generate synthetically tractable analogs with improved drug-like properties while retaining or enhancing the potent antimitotic activity of the parent compound.

HTI-286 Design: Key Structural Modifications for Enhanced Pharmacological Activity

HTI-286 (later designated Taltobulin or SPA-110) emerged from systematic structure-activity relationship studies focused on simplifying hemiasterlin’s structure while circumventing its pharmacological limitations. Wyeth Research scientists executed targeted modifications across all three amino acid residues:

  • N-Terminal Modification: Replacement of the labile N-methyl-β-methylphenylalanine residue with N,β,β-trimethyl-L-phenylalanine. This change enhanced metabolic stability by eliminating the oxidation-prone alkyne group while retaining hydrophobic bulk critical for tubulin binding [4] [6].
  • Central Residue Optimization: Substitution of the methylated valine residue with N-methyl-L-valine, maintaining the methylated amide bond crucial for protease resistance but simplifying stereochemistry [6].
  • C-Terminal Engineering: Exchange of tert-leucine for tert-butylglycine, preserving the steric bulk necessary for high-affinity tubulin interaction while improving synthetic accessibility [4] [8].

Table 2: Structural Evolution from Hemiasterlin to HTI-286

Structural RegionNatural HemiasterlinHTI-286 (Taltobulin)Pharmacological Impact
N-Terminal GroupN-methyl-β-methylphenylalanineN,β,β-trimethyl-L-phenylalanineImproved metabolic stability; retained hydrophobicity
Central ResidueMethylated valine derivativeN-methyl-L-valineSimplified synthesis; maintained protease resistance
C-Terminal Grouptert-Leucinetert-ButylglycineEnhanced tubulin binding affinity; reduced synthetic complexity
Overall PropertiesHigh lipophilicity (LogP >5)Moderate lipophilicity (LogP ~3.5)Improved solubility; reduced plasma protein binding

These strategic modifications yielded a compound with superior properties:

  • Retained Potency: HTI-286 exhibited a mean IC₅₀ of 2.5 ± 2.1 nM across 18 human tumor cell lines, comparable to natural hemiasterlin [2] [4].
  • Overcoming Multidrug Resistance: Crucially, HTI-286 showed minimal interaction with P-glycoprotein, maintaining potency in paclitaxel- and vincristine-resistant cell lines (e.g., HCT-15 colon carcinoma) where natural hemiasterlin and conventional antimitotics failed [2] [4].
  • Improved Physicochemical Profile: Aqueous solubility was enhanced via salt formation (trifluoroacetate salt, CAS 228266-41-9), enabling intravenous formulation [4].
  • Mechanistic Fidelity: HTI-286 preserved hemiasterlin’s mechanism of action—inhibiting tubulin polymerization (IC₅₀ ≈ 1.4 μM), disrupting mitotic spindle assembly, and inducing G2/M phase arrest and apoptosis [2] [6].

The absolute stereochemistry of HTI-286, confirmed as (S,S,S) via X-ray diffraction and nuclear Overhauser effect spectroscopy, proved essential for activity; enantiomeric forms showed >100-fold reduced potency [4] [6]. This synthetic analog thus represented a pharmacologically optimized version of a marine natural product, designed specifically for clinical applicability while leveraging nature’s mechanistic blueprint for antimitotic activity.

Properties

Product Name

Hti-286;spa-110

IUPAC Name

4-[[3,3-dimethyl-2-[[3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

Molecular Formula

C27H43N3O4

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)

InChI Key

CNTMOLDWXSVYKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.